2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C12H20N4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine is the thrombin receptor proteinase activated receptor 1 (PAR1) . PAR1 plays a crucial role in coagulation, inflammation, and other physiological processes .
Mode of Action
this compound acts as a potent and selective antagonist of PAR1 . It binds to PAR1, inhibiting its activation and subsequent downstream signaling .
Biochemical Pathways
It is known that the inhibition of par1 can affect various pathways related to coagulation, inflammation, and cellular signaling .
Result of Action
The inhibition of PAR1 by this compound can lead to anticoagulant, anticonvulsant, and anti-inflammatory effects . It has been researched as a potential treatment for conditions such as heart attack and stroke .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-N4-isopentylpyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes that facilitate its incorporation into metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its incorporation into these pathways. This compound can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic activity within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments, thereby affecting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine and isopentylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to reflux in a suitable solvent like dimethylformamide or tetrahydrofuran. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms at positions 4 and 6 of the pyrimidine ring are replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, thiourea, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives. It may exhibit anticancer, antiviral, or antimicrobial properties.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a building block in the development of new materials.
Comparison with Similar Compounds
2-cyclopropyl-N4-isopentylpyrimidine-4,6-diamine can be compared with other similar pyrimidine derivatives, such as:
2-cyclopropyl-N4-methylpyrimidine-4,6-diamine: This compound has a similar structure but with a methyl group instead of an isopentyl group. It may exhibit different biological activities and properties.
2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine: This compound has an ethyl group instead of an isopentyl group, which may affect its reactivity and biological activity.
2-cyclopropyl-N4-propylpyrimidine-4,6-diamine: This compound has a propyl group instead of an isopentyl group, leading to potential differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-cyclopropyl-4-N-(3-methylbutyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNDQFHPDCJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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